
4-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a benzodioxole moiety, a bromopyridine ring, and a quinolinecarboxamide core, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination of Pyridine: The bromopyridine ring is prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Quinolinecarboxamide Core Formation: The quinolinecarboxamide core is synthesized through a series of condensation reactions involving aniline derivatives and β-keto esters, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾジオキソール部分において、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化反応を受ける可能性があります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、キノリンカルボキサミドコアのカルボニル基を標的にすることができます。
置換: ピリジン環の臭素原子は、適切な条件下でさまざまな求核剤(例:アミン、チオール)で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: 求核剤(アミン、チオール)、クロスカップリング反応用のパラジウム触媒
主要な生成物
酸化: カルボン酸またはケトンの形成
還元: アルコールまたはアミンの形成
置換: 置換ピリジン誘導体の形成
4. 科学研究における用途
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その多様な官能基により、さまざまな化学修飾が可能になり、有機合成における貴重な中間体となります。
生物学
生物学研究では、この化合物は薬理学的薬剤としての可能性について研究されています。そのユニークな構造により、特定の生物学的標的に相互作用することができ、薬物開発の候補となります。
医学
医学では、この化合物は、治療の可能性について調査されています。予備的な研究では、生物学的経路を調節する能力のために、癌や感染症などの特定の疾患に対して活性がある可能性が示唆されています。
産業
工業部門では、この化合物は、新しい材料と化学製品の開発に使用されています。その安定性と反応性により、材料科学や化学工学における用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest it may have activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in material science and chemical engineering.
作用機序
4-(1,3-ベンゾジオキソール-5-イル)-N-(5-ブロモ-2-ピリジニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を変化させ、生物学的経路を調節することができます。たとえば、特定のキナーゼの活性を阻害して、癌細胞の細胞増殖を抑制する可能性があります。
6. 類似化合物の比較
類似化合物
4-(1,3-ベンゾジオキソール-5-イル)-N-(2-ピリジニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド: 臭素原子を欠いているため、反応性と生物活性は異なります。
4-(1,3-ベンゾジオキソール-5-イル)-N-(5-クロロ-2-ピリジニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド: 臭素ではなく塩素原子を含んでおり、化学的性質と相互作用に影響を与える可能性があります。
独自性
4-(1,3-ベンゾジオキソール-5-イル)-N-(5-ブロモ-2-ピリジニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドに臭素原子が存在することは、その類似体と比較して、独自の反応性と生物活性をもたらします。これは、さまざまな科学分野における研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-(1,3-benzodioxol-5-yl)-N-(2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 4-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H24BrN3O4 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24BrN3O4/c1-13-21(24(31)29-20-7-5-15(26)11-27-20)22(14-4-6-18-19(8-14)33-12-32-18)23-16(28-13)9-25(2,3)10-17(23)30/h4-8,11,22,28H,9-10,12H2,1-3H3,(H,27,29,31) |
InChIキー |
SACRSNAQAOKSGI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=NC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


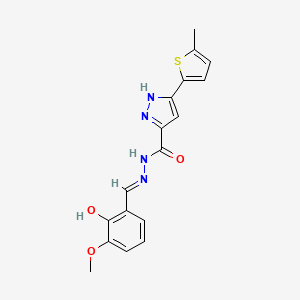
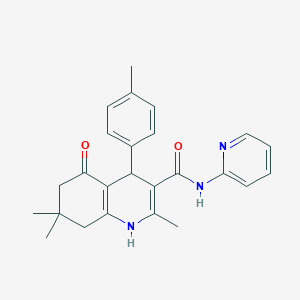
![Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644710.png)

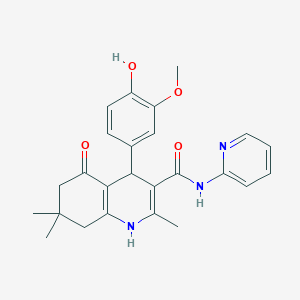
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11644729.png)
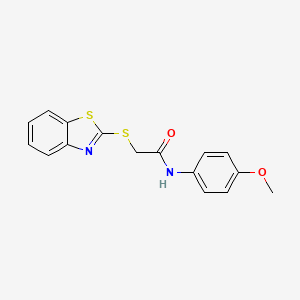

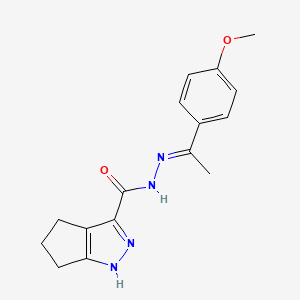
![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
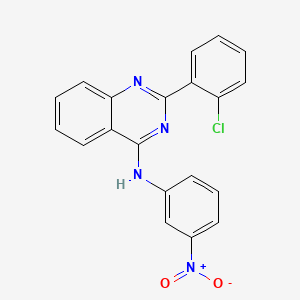
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
